REACTION_CXSMILES
|
[Br:1][C:2]1[C:15]2[C:14](=O)[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][C:12]=3[Br:17])[C:7](=O)[C:6]=2[CH:5]=[CH:4][CH:3]=1.[BH4-].[Na+]>CO>[Br:1][C:2]1[C:15]2[C:6](=[CH:7][C:8]3[C:13]([CH:14]=2)=[C:12]([Br:17])[CH:11]=[CH:10][CH:9]=3)[CH:5]=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
23.6 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)Br)=O
|
Name
|
|
Quantity
|
9.9 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
ice
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was subsequently stirred at 0° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
FILTRATION
|
Details
|
filtered under reduced pressure
|
Type
|
STIRRING
|
Details
|
stirred at 70° C. for 5 hours
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
after which it was once again filtered off under reduced pressure
|
Type
|
WASH
|
Details
|
washed until neutral and
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
STIRRING
|
Details
|
The solid was stirred with 14.8 g of NaBH4 in 250 ml of isopropanol at 85° C.
|
Type
|
TEMPERATURE
|
Details
|
(reflux) for 3 hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
brought to a pH of 7 by addition of dilute hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
filtered off with suction
|
Type
|
WASH
|
Details
|
washed with water
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=CC2=CC3=CC=CC(=C3C=C12)Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |